molecular formula C17H17F2N3O2 B2600910 (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034564-74-2

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2600910
CAS No.: 2034564-74-2
M. Wt: 333.339
InChI Key: GNEKHPHUUYYEME-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic small molecule featuring a methanone core linked to a 3,4-difluorophenyl group and a pyrrolidine ring that is ether-linked to a 4,6-dimethylpyrimidine moiety. This specific molecular architecture, which incorporates fluorine atoms and a pyrimidine ring, is often explored in medicinal chemistry for its potential to modulate biological targets. Fluorine atoms are frequently used in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity . The pyrimidine ring is a common pharmacophore found in molecules with a wide range of biological activities and is a key structural component in many approved therapeutics . Compounds with structural similarities, such as those containing difluoropyrrolidine and pyrimidine groups, have been investigated as potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes . Other research into pyrrolidine-based molecules has shown potential for nervous system disorders . Researchers may find this compound valuable as a building block or intermediate for developing novel bioactive molecules. Its structure suggests potential for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in multi-step synthetic routes for pharmaceuticals and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-10-7-11(2)21-17(20-10)24-13-5-6-22(9-13)16(23)12-3-4-14(18)15(19)8-12/h3-4,7-8,13H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEKHPHUUYYEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is often introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate leaving group.

    Coupling with the Difluorophenyl Group: The final step involves coupling the difluorophenyl group with the previously formed intermediate. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl group, where nucleophiles can replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and pyrimidinyl groups may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

  • Fluorination Impact: Fluorinated aromatic groups (e.g., 3,4-difluorophenyl in the target vs.
  • Heterocyclic Flexibility : Pyrrolidine’s 5-membered ring offers greater conformational flexibility compared to piperidine (6-membered) in EP 1 808 168 B1 derivatives, which may influence binding pocket accommodation .
  • Pyrimidine Substitutions: Dimethylpyrimidine in the target compound may improve lipophilicity compared to amino-pyrimidine derivatives (e.g., ), balancing solubility and membrane permeability .

Biological Activity

The compound (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16F2N2O2\text{C}_{15}\text{H}_{16}\text{F}_{2}\text{N}_{2}\text{O}_{2}

This compound features a difluorophenyl group and a pyrrolidinyl moiety linked to a pyrimidinyl ether, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrimidine component is known for its role in modulating various biochemical pathways, potentially influencing cellular signaling and metabolic processes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit phosphodiesterase (PDE) activity, which is crucial in regulating cyclic AMP levels within cells. This inhibition can lead to reduced inflammatory responses, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Enzyme IC50 Value (nM) Effect
PDE4140Inhibition of inflammatory response
PDE3550Modulation of smooth muscle contraction

In Vivo Studies

In vivo experiments using animal models have further validated the anti-inflammatory properties of the compound. For example, in a study involving ovalbumin-induced asthmatic mice, the compound significantly reduced airway hyperreactivity and eosinophil infiltration in lung tissues .

Case Studies

  • Asthma Model Study
    • Objective : To evaluate the efficacy of this compound in reducing airway inflammation.
    • Method : Mice were sensitized with ovalbumin and treated with varying doses of the compound.
    • Results : The compound showed a dose-dependent reduction in methacholine-induced airway resistance and eosinophil counts in bronchoalveolar lavage fluid.
  • Chronic Inflammation Model
    • Objective : Assess the long-term effects on chronic inflammatory markers.
    • Method : Administration of the compound over four weeks in a model of chronic inflammation.
    • Results : Significant reductions in pro-inflammatory cytokines were observed, indicating potential therapeutic effects in chronic inflammatory diseases.

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